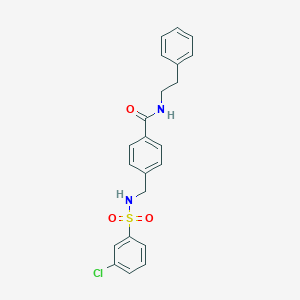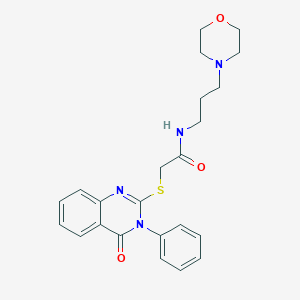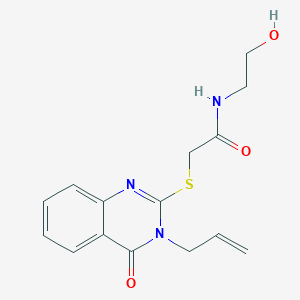
4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as TAK-659 and belongs to the class of benzamide derivatives. It possesses a unique chemical structure that makes it an attractive candidate for various research studies.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s worth noting that similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with multiple targets, leading to various changes in cellular function.
Biochemical Pathways
For instance, some indole derivatives have been reported to have antioxidant properties, suggesting they may influence oxidative stress pathways
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . These properties could potentially impact the bioavailability of the compound, but further studies are needed to confirm this.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting they may have diverse effects at the molecular and cellular level . For instance, the compound CMI has been reported to protect dopaminergic neurons from H2O2-induced stress by lowering ROS levels and boosting the glutathione system .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is its specificity towards the BTK pathway, which makes it a potent inhibitor of cancer cells and immune cells. Additionally, it has a favorable pharmacokinetic profile, making it suitable for further development. However, one of the limitations of this compound is its low solubility, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for research related to 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide. One of the main areas of focus is its potential application in the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases. Additionally, further research is needed to optimize its pharmacokinetic profile and improve its solubility. Other potential future directions include the development of novel analogs that can target other signaling pathways involved in cancer and immune cell proliferation.
Conclusion:
In conclusion, 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its unique chemical structure and specificity towards the BTK pathway make it an attractive candidate for various research studies. While there are limitations related to its solubility, it has a favorable pharmacokinetic profile, making it suitable for further development. There are several future directions for research related to this compound, and it has the potential to make a significant impact in the field of medicine.
Méthodes De Synthèse
The synthesis method of 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide involves the reaction of 4-aminobenzonitrile with N-phenethyl-3-chlorosulfonamide in the presence of a base. The resulting intermediate is then subjected to further reactions to yield the final product. The process involves several steps and requires expertise in organic chemistry.
Applications De Recherche Scientifique
The unique chemical structure of 4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide makes it a promising candidate for various research studies. It has been extensively studied for its potential application in the treatment of cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, it has also been studied for its potential application in the treatment of rheumatoid arthritis, multiple sclerosis, and lupus.
Propriétés
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c23-20-7-4-8-21(15-20)29(27,28)25-16-18-9-11-19(12-10-18)22(26)24-14-13-17-5-2-1-3-6-17/h1-12,15,25H,13-14,16H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISCEJOBUFCTAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-chlorophenylsulfonamido)methyl)-N-phenethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-(2-furyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B492732.png)
![3-allyl-2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B492733.png)
![5-(Furan-2-yl)-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B492735.png)

![N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide](/img/structure/B492738.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]quinoline-8-sulfonamide](/img/structure/B492741.png)
![N-[4,5-dimethyl-3-(1-piperidinylmethyl)-2-thienyl]-2-fluorobenzamide](/img/structure/B492742.png)
![N-{4,5-dimethyl-3-[(2-methyl-1-piperidinyl)methyl]-2-thienyl}-2-fluorobenzamide](/img/structure/B492743.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B492746.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492747.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B492749.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492750.png)

